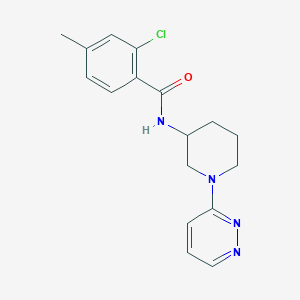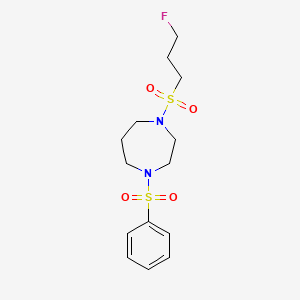
2-chloro-4-methyl-N-(1-pyridazin-3-ylpiperidin-3-yl)benzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-chloro-4-methyl-N-(1-pyridazin-3-ylpiperidin-3-yl)benzamide is a complex organic compound that features a benzamide core substituted with a chlorine atom at the 2-position and a methyl group at the 4-position. Additionally, it contains a pyridazinylpiperidine moiety attached to the nitrogen atom of the benzamide. This compound is of interest due to its potential pharmacological properties and applications in various fields of scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-chloro-4-methyl-N-(1-pyridazin-3-ylpiperidin-3-yl)benzamide typically involves multiple steps, starting with the preparation of the benzamide core. One common method involves the chlorination of 4-methylbenzoic acid to obtain 2-chloro-4-methylbenzoic acid. This intermediate is then converted to the corresponding acid chloride using thionyl chloride or oxalyl chloride. The acid chloride is subsequently reacted with 1-(3-pyridazinyl)piperidine in the presence of a base such as triethylamine to yield the final product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. Techniques such as continuous flow chemistry and automated synthesis may be employed to enhance efficiency and scalability. Additionally, purification methods like recrystallization and chromatography are crucial to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
2-chloro-4-methyl-N-(1-pyridazin-3-ylpiperidin-3-yl)benzamide can undergo various chemical reactions, including:
Substitution Reactions: The chlorine atom at the 2-position can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation and Reduction: The compound can participate in oxidation and reduction reactions, particularly involving the pyridazine and piperidine moieties.
Coupling Reactions: It can be involved in coupling reactions, such as Suzuki-Miyaura coupling, to form more complex structures.
Common Reagents and Conditions
Substitution: Nucleophiles like amines or thiols, bases such as sodium hydroxide or potassium carbonate.
Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride.
Coupling: Palladium catalysts, boronic acids, and bases like potassium phosphate.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted benzamides, while coupling reactions can produce more complex biaryl compounds.
Scientific Research Applications
2-chloro-4-methyl-N-(1-pyridazin-3-ylpiperidin-3-yl)benzamide has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial, anticancer, and anti-inflammatory properties.
Medicine: Explored for its potential therapeutic effects, particularly in the development of new drugs targeting specific biological pathways.
Industry: Utilized in the development of agrochemicals and other industrial applications.
Mechanism of Action
The mechanism of action of 2-chloro-4-methyl-N-(1-pyridazin-3-ylpiperidin-3-yl)benzamide involves its interaction with specific molecular targets and pathways. The pyridazine moiety is known to interact with various enzymes and receptors, potentially modulating their activity. The compound may inhibit or activate specific signaling pathways, leading to its observed biological effects. Detailed studies are required to elucidate the exact molecular mechanisms and targets involved.
Comparison with Similar Compounds
Similar Compounds
Pyridazine Derivatives: Compounds like pyridazinone and other pyridazine-based molecules share structural similarities and exhibit diverse biological activities.
Piperidine Derivatives: Compounds containing the piperidine moiety, such as piperidinylpyridazines, are also similar and have various pharmacological applications.
Uniqueness
2-chloro-4-methyl-N-(1-pyridazin-3-ylpiperidin-3-yl)benzamide is unique due to its specific substitution pattern and the combination of the benzamide, pyridazine, and piperidine moieties. This unique structure may confer distinct biological activities and properties, making it a valuable compound for further research and development.
Properties
IUPAC Name |
2-chloro-4-methyl-N-(1-pyridazin-3-ylpiperidin-3-yl)benzamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H19ClN4O/c1-12-6-7-14(15(18)10-12)17(23)20-13-4-3-9-22(11-13)16-5-2-8-19-21-16/h2,5-8,10,13H,3-4,9,11H2,1H3,(H,20,23) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AMQRLFQUVVDFDR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)C(=O)NC2CCCN(C2)C3=NN=CC=C3)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H19ClN4O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
330.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![(2-Chloro-4-methylphenyl)-[2-(5-propan-2-yl-1,3,4-oxadiazol-2-yl)morpholin-4-yl]methanone](/img/structure/B7078679.png)
![4-[4-(6-Methoxypyrimidin-4-yl)piperazin-1-yl]phenol](/img/structure/B7078686.png)
![(2S)-2-N-[(4-bromo-3-fluorophenyl)methyl]-2-N-methylpyrrolidine-1,2-dicarboxamide](/img/structure/B7078689.png)
![3-[3-(3-Methyl-2-oxopyridin-1-yl)propyl]imidazolidine-2,4-dione](/img/structure/B7078710.png)
![N-[(4-fluorophenyl)methyl]-5-methyl-N-(oxan-4-yl)-1,2-oxazole-3-carboxamide](/img/structure/B7078716.png)
![2-[3,5-dimethyl-1-(2,2,2-trifluoroethyl)pyrazol-4-yl]-N-methyl-N-(5-methyl-1,3,4-thiadiazol-2-yl)acetamide](/img/structure/B7078718.png)

![N-[(4-fluorophenyl)methyl]-N-(oxan-4-yl)thiadiazole-5-carboxamide](/img/structure/B7078725.png)
![2,2,2-trifluoro-N-[3-(7H-purin-6-ylsulfanyl)propyl]acetamide](/img/structure/B7078742.png)
![N'-[4-(trifluoromethyl)-1-bicyclo[2.2.2]octanyl]propanediamide](/img/structure/B7078750.png)
![2-chloro-4-methyl-N-[1-(2-morpholin-4-ylethyl)-5-oxopyrrolidin-3-yl]benzamide](/img/structure/B7078755.png)
![N-cyclobutyl-3-ethyl-N-(2,2,2-trifluoroethyl)-[1,2]oxazolo[5,4-b]pyridine-5-carboxamide](/img/structure/B7078758.png)
![N-cyclobutyl-7-methyl-4-oxo-N-(2,2,2-trifluoroethyl)pyrido[1,2-a]pyrimidine-3-carboxamide](/img/structure/B7078765.png)
